molecular formula C12H18N2O7S2 B12289992 4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B12289992
M. Wt: 366.4 g/mol
InChI Key: VOYCNOJFAJAILW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves multiple steps. The key steps include the formation of the bicyclic core structure and the subsequent attachment of the amino acid side chain. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves careful control of reaction conditions, such as temperature, pressure, and pH, as well as the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives. These products have distinct chemical and biological properties, making them useful in different scientific applications .

Scientific Research Applications

4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its conversion to LY404039, which selectively activates mGlu2/3 receptors. These receptors are involved in modulating neurotransmitter release in the brain, particularly glutamate. By activating these receptors, the compound can reduce excessive glutamate release, which is associated with neurological disorders such as schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is unique due to its specific structure, which allows it to be an effective prodrug for LY404039. Its ability to selectively target mGlu2/3 receptors and its potential therapeutic applications in treating neurological disorders make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

4-[(2-amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCNOJFAJAILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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